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Compound of Interest

Compound Name: Rezvilutamide

Cat. No.: B8201621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rezvilutamide, also known as SHR3680, is a second-generation nonsteroidal antiandrogen

(NSAA) that has emerged as a potent therapeutic agent in the management of prostate cancer.

[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it has demonstrated significant efficacy

in clinical trials, particularly for metastatic hormone-sensitive prostate cancer (mHSPC).[3][4]

This technical guide provides an in-depth overview of the molecular structure, mechanism of

action, and key experimental data related to Rezvilutamide.

Molecular Structure
Rezvilutamide is a synthetic organic compound with a complex molecular architecture

designed for high-affinity binding to the androgen receptor.[5]
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Property Value

Chemical Formula C22H20F3N3O4S

IUPAC Name

4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-

dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-

yl]-2-(trifluoromethyl)benzonitrile

SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OC--

INVALID-LINK--O)C3=CC(=C(C=C3)C#N)C(F)

(F)F)C

Molecular Weight 479.47 g/mol

CAS Number 1572045-62-5

Mechanism of Action: Androgen Receptor Signaling
Inhibition
Rezvilutamide functions as a competitive antagonist of the androgen receptor (AR). In normal

and cancerous prostate cells, androgens like testosterone and dihydrotestosterone (DHT) bind

to the AR, leading to its activation, nuclear translocation, and subsequent transcription of genes

that promote cell growth and proliferation. Rezvilutamide disrupts this pathway at multiple key

steps:

Competitive Binding: Rezvilutamide competitively binds to the ligand-binding domain of the

AR, preventing androgens from binding and activating the receptor.

Inhibition of Nuclear Translocation: By binding to the AR, Rezvilutamide induces a

conformational change that prevents the receptor from translocating from the cytoplasm to

the nucleus.

Blocked DNA Binding and Transcriptional Activity: As the AR is unable to reach the nucleus,

it cannot bind to androgen response elements (AREs) on the DNA, thereby inhibiting the

transcription of androgen-dependent genes.

This comprehensive blockade of the AR signaling pathway ultimately leads to decreased

proliferation and increased apoptosis of prostate cancer cells.
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Mechanism of Action of Rezvilutamide

Quantitative Data from Clinical Trials
The efficacy and safety of Rezvilutamide have been evaluated in several clinical trials. The

pivotal Phase III CHART trial compared Rezvilutamide in combination with androgen-

deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic,

hormone-sensitive prostate cancer.

Table 1: Efficacy Results from the CHART Trial
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Endpoint
Rezvilutamide
+ ADT

Bicalutamide +
ADT

Hazard Ratio
(95% CI)

p-value

Median

Radiographic

Progression-Free

Survival (rPFS)

Not Reached 25.1 months 0.44 (0.33–0.58) <0.0001

2-Year rPFS

Rate
72.3% 50.0% - -

Median Overall

Survival (OS)
Not Reached Not Reached 0.58 (0.44–0.77) 0.0001

2-Year OS Rate 81.6% 70.3% - -

Table 2: Key Safety Data from the CHART Trial (Grade ≥3 Adverse Events)

Adverse Event
Rezvilutamide + ADT
(n=323)

Bicalutamide + ADT
(n=324)

Hypertension 8% 7%

Hypertriglyceridemia 7% 2%

Increased Weight 6% 4%

Anemia 4% 5%

Hypokalemia 3% 1%

Serious Adverse Events 28% 21%

Data from an earlier Phase I/II trial in patients with metastatic castration-resistant prostate

cancer (mCRPC) also demonstrated promising activity.

Table 3: Efficacy from Phase I/II Trial in mCRPC
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Endpoint Result

12-week PSA Response Rate 68%

Radiographic Bone Disease Stabilization at 12

weeks
88.3%

Soft Tissue Response at 12 weeks 34.4%

Experimental Protocols
Detailed, proprietary experimental protocols for the clinical and preclinical studies of

Rezvilutamide are not publicly available. However, based on published literature and clinical

trial registrations, the general methodologies can be outlined.

CHART (Phase III) Trial Methodology (NCT03520478)
Study Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.

Participants: 654 men with high-volume metastatic hormone-sensitive prostate cancer and

an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Intervention: Patients were randomly assigned (1:1) to receive either:

Rezvilutamide (240 mg orally once daily) plus ADT.

Bicalutamide (50 mg orally once daily) plus ADT.

Primary Endpoints:

Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization

to the first evidence of radiographic disease progression (as assessed by a blinded

independent review committee) or death from any cause. Radiographic assessments were

typically performed at baseline and then at regular intervals.

Overall Survival (OS): Defined as the time from randomization to death from any cause.

Safety Assessment: Monitored through the reporting of adverse events, which were graded

according to standard criteria.
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Preclinical Androgen Receptor Binding Assay (General
Protocol)
While the specific protocol for Rezvilutamide is not published, a general competitive binding

assay to determine the affinity for the androgen receptor would likely involve the following

steps:

Materials:

Purified recombinant androgen receptor protein.

A radiolabeled androgen (e.g., [3H]-DHT).

Varying concentrations of Rezvilutamide.

Assay buffer and scintillation fluid.

Procedure:

The recombinant androgen receptor is incubated with the radiolabeled androgen in the

presence of varying concentrations of Rezvilutamide.

After reaching equilibrium, the bound and free radioligand are separated.

The amount of bound radioligand is quantified using a scintillation counter.

The data is used to calculate the half-maximal inhibitory concentration (IC50) of

Rezvilutamide, which is a measure of its binding affinity.

Conclusion
Rezvilutamide is a potent, orally bioavailable androgen receptor antagonist with a well-defined

mechanism of action. Clinical data, particularly from the CHART trial, have demonstrated its

superiority over bicalutamide in combination with ADT for improving both radiographic

progression-free survival and overall survival in patients with high-volume metastatic hormone-

sensitive prostate cancer, with a manageable safety profile. This technical overview provides a

comprehensive summary of the key molecular and clinical characteristics of Rezvilutamide for

the scientific and drug development community.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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